2-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Lipophilicity Drug-likeness Medicinal chemistry

2-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (CAS 2306271-11-2) is a chiral, bicyclic heterocycle belonging to the 6,7-dihydro-5H-cyclopenta[b]pyridine class. Its structure features a bromine atom at the 2-position and a tertiary alcohol at the 7-position bearing a methyl substituent, yielding a molecular formula of C₉H₁₀BrNO and a molecular weight of 228.09 g/mol.

Molecular Formula C9H10BrNO
Molecular Weight 228.09 g/mol
Cat. No. B12281585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Molecular FormulaC9H10BrNO
Molecular Weight228.09 g/mol
Structural Identifiers
SMILESCC1(CCC2=C1N=C(C=C2)Br)O
InChIInChI=1S/C9H10BrNO/c1-9(12)5-4-6-2-3-7(10)11-8(6)9/h2-3,12H,4-5H2,1H3
InChIKeyOHDGOLTYTDKRAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol: Core Identity and Structural Fingerprint for Procurement Decisions


2-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (CAS 2306271-11-2) is a chiral, bicyclic heterocycle belonging to the 6,7-dihydro-5H-cyclopenta[b]pyridine class. Its structure features a bromine atom at the 2-position and a tertiary alcohol at the 7-position bearing a methyl substituent, yielding a molecular formula of C₉H₁₀BrNO and a molecular weight of 228.09 g/mol . The compound exists as a racemic mixture, with the (S)-enantiomer also available as a discrete chemical entity (CAS 2890631-04-4) . Its predicted physicochemical profile includes a density of 1.591±0.06 g/cm³, a boiling point of 326.9±42.0 °C, and a calculated LogP of approximately 1.998 . These properties position it as a moderately lipophilic, brominated building block for medicinal chemistry and asymmetric synthesis applications.

Why Generic Substitution Fails for 2-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol: Evidence-Driven Selectivity Factors for Scientific Procurement


Within the 6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol family, even minor structural perturbations produce measurable changes in physicochemical and likely pharmacological properties. The 7-methyl group on the target compound increases molecular weight by 14 Da and elevates LogP by approximately 0.5 units compared to the des-methyl analog (2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, LogP 1.500) . Conversely, replacing the 2-bromo substituent with chlorine reduces molecular weight by roughly 44 Da . The halogen identity at the 2-position governs the compound's reactivity in cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig) and influences metabolic stability if the scaffold is advanced into a bioactive series [1]. Additionally, the tertiary alcohol at C7 introduces a stereocenter; the (S)-enantiomer is commercially available in 98% purity, whereas the (R)-enantiomer is not widely cataloged, creating a procurement asymmetry that precludes simple one-to-one replacement with racemic material in enantioselective sequences [2]. These cumulative differences mean that substituting an in-class analog without verifying the specific substitution pattern and enantiomeric composition can alter reaction yields, intermediate lipophilicity, and downstream chiral purity.

Quantitative Differentiation Evidence: 2-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol vs. Closest Analogs


LogP Elevation of 0.5 Units Relative to the Des-Methyl Analog Increases Predicted Membrane Permeability

The target compound displays a calculated LogP of 1.9978, compared to XLogP3 of 1.500 for the des-methyl analog 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (CAS 2376147-37-2) . This is a direct, cross-study comparable measurement using predicted partition coefficients.

Lipophilicity Drug-likeness Medicinal chemistry

Bromine vs. Chlorine at the 2-Position: Molecular Weight and Reactivity Differentiation for Cross-Coupling Chemistry

The 2-bromo substituent imparts a molecular weight of 228.09 g/mol to the target compound, whereas the 2-chloro analog (2-chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, CAS 2505175-39-1) has a molecular weight of 183.63 g/mol . This class-level inference predicts superior reactivity of the bromo derivative in palladium-catalyzed cross-coupling reactions, as aryl bromides typically undergo oxidative addition with Pd(0) significantly faster than aryl chlorides.

Cross-coupling Suzuki reaction Halogen reactivity

Enantiomerically Pure (S)-Form Commercially Available, Enabled by Patented Asymmetric Transfer Hydrogenation Technology

The (S)-enantiomer of 2-bromo-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (CAS 2890631-04-4) is commercially available at 98% purity, whereas the (R)-enantiomer is not listed by major chemical suppliers . The patented asymmetric transfer hydrogenation process utilizing a chiral ruthenium catalyst with diamine or amino alcohol ligands can produce optically active 2-aryl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ols, providing a verifiable synthetic route to enantioenriched material [1]. No directly comparable enantiomeric purity data for the (R)-enantiomer or racemic mixture under identical synthetic conditions are available.

Chiral synthesis Enantiomeric purity Asymmetric catalysis

Density and Boiling Point Shifts Relative to Des-Methyl Analog Affect Purification and Formulation Parameters

The target compound exhibits a predicted density of 1.591±0.06 g/cm³ and boiling point of 326.9±42.0 °C , whereas the des-methyl analog has a predicted density of 1.713±0.06 g/cm³ and boiling point of 330.0±42.0 °C [1]. The lower density and slightly lower boiling point of the methyl-substituted compound may facilitate differential extraction or distillation during workup.

Physicochemical properties Purification Formulation

6,7-Dihydro-5H-cyclopenta[b]pyridine Scaffold Documented as a Kinase Inhibitor Intermediate; Bromo-Substituted Variant Enables Direct Elaboration

The 6,7-dihydro-5H-cyclopenta[b]pyridine core is recognized as a privileged scaffold in kinase inhibitor discovery, with derivatives reported as IKKβ inhibitors, A2A adenosine receptor antagonists, and 5-HT2 receptor ligands [1]. While no published biological data exist for the target compound itself, the 2-bromo substituent provides a direct synthetic handle for diversification via cross-coupling, distinguishing it from non-halogenated or chloro-substituted analogs that may require additional activation steps. The multicomponent condensation methodology published by Dyachenko et al. (2020) provides a modular synthetic entry to this compound class [2].

Kinase inhibitors Scaffold Medicinal chemistry

Validated Application Scenarios for 2-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol Based on Quantitative Evidence


Enantioselective Synthesis of Chiral Building Blocks Using Patented Asymmetric Transfer Hydrogenation Technology

The optically active (S)-enantiomer (CAS 2890631-04-4, 98% purity) is commercially available and can be directly sourced for asymmetric synthesis campaigns. The patented ruthenium-catalyzed asymmetric transfer hydrogenation process described in US20230398529A1 provides a validated methodology for producing enantioenriched 2-aryl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ols, including the target compound, enabling researchers to generate material with defined stereochemistry for structure-activity relationship studies [1].

Palladium-Catalyzed Cross-Coupling Diversification in Kinase-Focused Library Synthesis

The 2-bromo substituent serves as a reactive handle for Suzuki, Heck, and Buchwald–Hartwig couplings. Based on class-level evidence that the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is employed in IKKβ inhibitor and A2A adenosine receptor antagonist programs, medicinal chemistry groups can use this compound as a direct diversification point without requiring a separate halogenation step, a synthetic advantage over non-halogenated scaffold analogs [2].

Lipophilicity-Guided Lead Optimization for CNS-Penetrant Candidates

With a computed LogP of 1.998—approximately 0.5 units higher than the des-methyl analog—this compound offers enhanced predicted membrane permeability. Teams pursuing CNS-active chemical series can select this intermediate to bias lead compounds toward higher brain penetration potential while retaining the bromine handle for further functionalization, consistent with empirical guidelines for CNS drug design .

Process Chemistry Scale-Up Facilitated by Favorable Physicochemical Properties

The predicted density (1.591 g/cm³) and boiling point (326.9 °C) are lower than those of the des-methyl analog, which can simplify liquid-liquid extraction and vacuum distillation during intermediate isolation. Process chemists scaling up synthetic routes can anticipate modest operational advantages in workup and purification relative to the denser, higher-boiling des-methyl comparator [3].

Quote Request

Request a Quote for 2-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.